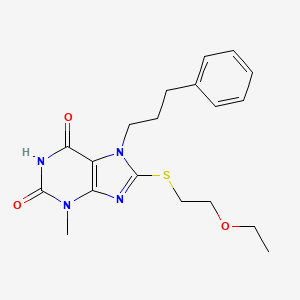
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as ETPD, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is an important component of the innate immune system, and its inhibition has been shown to have therapeutic potential in various diseases.
作用機序
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione inhibits cGAS by binding to its catalytic domain and preventing the formation of cyclic GMP-AMP (cGAMP), which is a key signaling molecule in the innate immune response. By inhibiting cGAS and reducing cGAMP levels, this compound can modulate the immune response and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cGAS activity in vitro, with an IC50 value in the low nanomolar range. In addition, this compound has been shown to be selective for cGAS and does not inhibit other related enzymes. In vivo studies have shown that this compound can modulate the immune response and have therapeutic effects in various disease models, including cancer, autoimmune disorders, and viral infections.
実験室実験の利点と制限
One advantage of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is its potency and selectivity for cGAS, which makes it a useful tool for studying the role of cGAS in various biological processes. However, one limitation is that this compound is a relatively new compound and its pharmacokinetics and toxicity profile have not been fully characterized, which may limit its use in certain experimental settings.
将来の方向性
For research on 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione include further characterization of its pharmacokinetics and toxicity profile, as well as studies to elucidate its potential therapeutic applications in various diseases. In addition, the development of more potent and selective cGAS inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer, autoimmune disorders, and viral infections.
合成法
The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the reaction of 2-chloro-3-methyl-7-(3-phenylpropyl)-1H-purine with sodium ethoxide to form the corresponding ethoxy derivative. This is followed by thiolation with 2-(2-ethoxyethyl)thiol and then oxidation with potassium permanganate to yield this compound.
科学的研究の応用
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, cGAS has been shown to play a role in promoting tumor growth and progression, and inhibition of cGAS by this compound has been shown to have anti-tumor effects in preclinical studies. In autoimmune disorders, cGAS has been implicated in the pathogenesis of diseases such as lupus and psoriasis, and this compound has been shown to ameliorate disease symptoms in animal models. In viral infections, cGAS has been shown to play a role in the host immune response to viral pathogens, and this compound has been shown to inhibit viral replication in vitro.
特性
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-12-13-27-19-20-16-15(17(24)21-18(25)22(16)2)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQZYOXIVYDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

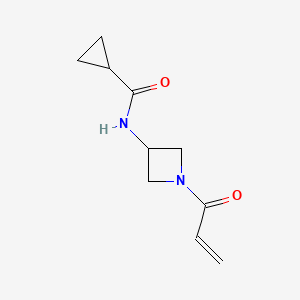

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)
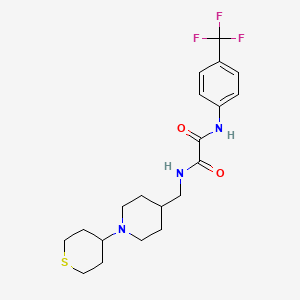
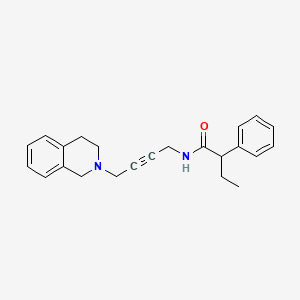
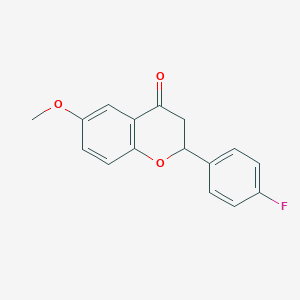
![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
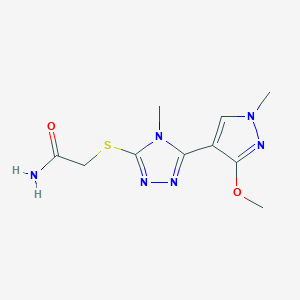
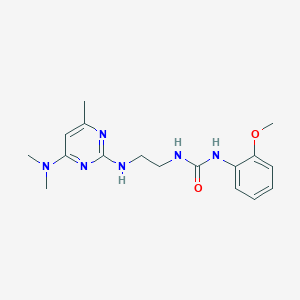
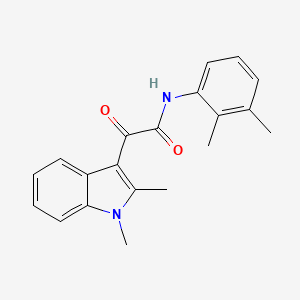
![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)